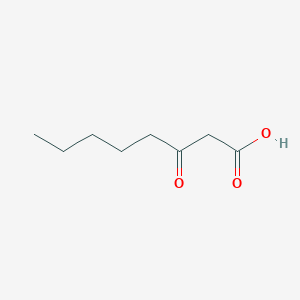
3-Oxooctanoic acid
Numéro de catalogue B082715
Poids moléculaire: 158.19 g/mol
Clé InChI: FWNRRWJFOZIGQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07642285B2
Procedure details


A stirred solution of bis-trimethylsilyl malonate (21.6 g, 71.5 mmol) in 100 mL of anhydrous diethyl ether was cooled to −78° C. To this solution, n-butyl lithium (1.6 M in ether, 44.7 mL, 71.5 mmol) was added slowly, keeping the temperature below −60° C. Upon completion of addition, the reaction was allowed to warm to −10° C., at which time hexanoyl chloride (5 mL, 35.75 mmol) was added quickly and allowed to stir for 30 minutes. Next, 150 mL of a cold, aq. 5% sodium bicarbonate solution was added, and the resulting solution was stirred vigorously for 30 minutes. The aq. layer was separated out and acidified with cold 4N sulfuric acid until pH=2. The aq. layer was then extracted 2×50 mL with diethyl ether, dried over MgSO4, and concentrated down in vacuo to afford a white solid. This solid could be further purified by recrystallization from hexane, if necessary. 4.9 g, 87% yield. 1H NMR (300 MHz, CDCl3) δ=3.49 (s, 2H, CH2), 2.59 (t, 2H, J=7.3 Hz, CH2), 1.64 (p, 2H, J=7.4 Hz, CH2), 1.34 (m, 4H, CH2CH2), 0.92 (t, 3H, J=6.9 Hz, CH3); 13C NMR (75 MHz, CDCl3) δ=204.4, 182.8, 87.9, 48.1, 43.4, 31.3, 23.5, 14.1 ppm.





Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:11][Si](C)(C)C)(=O)[CH2:2][C:3]([O:5][Si](C)(C)C)=[O:4].C([Li])CCC.[C:21](Cl)(=O)[CH2:22][CH2:23][CH2:24][CH2:25]C.C(=O)(O)[O-].[Na+]>C(OCC)C>[O:11]=[C:1]([CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:2][C:3]([OH:5])=[O:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O[Si](C)(C)C)(=O)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
44.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added quickly
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting solution was stirred vigorously for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aq. layer was separated out
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layer was then extracted 2×50 mL with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated down in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid could be further purified by recrystallization from hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C(CC(=O)O)CCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
